molecular formula C11H10F3NO B2698967 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 38348-84-4

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2698967
CAS No.: 38348-84-4
M. Wt: 229.202
InChI Key: LAJKVKMHNNEDGG-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one, also known as flurochloridone, is a compound that has garnered attention for its biological activity, particularly in agricultural and medicinal contexts. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Flurochloridone is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group on the phenyl ring. Its molecular formula is C12_{12}H10_{10}ClF3_3N2_2O, and it exhibits herbicidal properties primarily through the inhibition of carotenoid biosynthesis in plants.

Herbicidal Effects

Flurochloridone is primarily used as a pre-emergence herbicide. It acts by inhibiting the biosynthesis of carotenoids, which are essential for plant growth and development. This mechanism leads to the accumulation of toxic intermediates, ultimately resulting in plant death. The compound has been shown to effectively control a wide range of weed species.

Table 1: Efficacy of Flurochloridone Against Various Weeds

Weed SpeciesControl Efficacy (%)Application Rate (g/ha)
Amaranthus retroflexus85200
Echinochloa crus-galli90150
Setaria viridis80250

Toxicological Studies

Toxicological assessments have indicated that flurochloridone exhibits low acute toxicity in mammals. Studies conducted on rats and rabbits revealed that doses below certain thresholds did not result in significant adverse effects. However, higher doses were associated with liver changes, including biliary hyperplasia and extramedullary hematopoiesis, suggesting a need for careful monitoring in agricultural applications .

Pharmacological Potential

Recent research has explored the potential of flurochloridone and its analogs in medicinal chemistry. Notably, compounds derived from pyrrolidine structures have been investigated for their ability to bind selectively to cannabinoid receptors, indicating possible therapeutic applications beyond herbicidal use.

Case Study: Cannabinoid Receptor Binding

A study evaluated the binding affinity of various pyrrolidine derivatives at cannabinoid type-1 (CB1) receptors. Flurochloridone analogs demonstrated significant selectivity and potency in vitro, suggesting potential as therapeutic agents for conditions such as chronic pain or anxiety disorders .

Metabolism and Environmental Impact

Flurochloridone is moderately persistent in soil environments, with a half-life ranging from 22 to 25 days depending on environmental conditions. Its metabolites have been identified but require further investigation to assess their ecological impact. Monitoring soil health and microbial activity following application is crucial, as herbicides can influence soil microbiomes positively or negatively .

Table 2: Soil Persistence and Degradation of Flurochloridone

Time (Days)Percentage Degradation (%)
1130
2550
3970
60>90

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-1-4-9(7-8)15-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJKVKMHNNEDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction flask was charged with 70.0 g (0.434 mole) of m-trifluoromethylaniline and 37.4 g (0.434 mole) of butyrolactone. The mixture was heated to reflux at 198° C for 185 minutes. Then, 1.0 g (0.0058 mole) of ptoluenesulphonic acid was added, and the resulting mixture was refluxed for an additional 100 minutes, during which time the temperature dropped from 164° C to 138° C. The mixture was then cooled, a DEan-Stark trap was installed on the condenser, and 50 ml of mesitylene was added. The mixture was then refluxed at 181-187° C until water was no longer produced. The precipitate formed by the reaction was filtered out of the mixture and dried in vacuo, yielding 45.6 g of 1-(m-trifluoromethylphenyl)-2-pyrrolidone, melting point 65°-66° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ptoluenesulphonic acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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